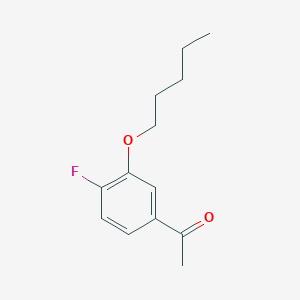

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

Description

BenchChem offers high-quality 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluoro-3-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQIWECFIYNJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby offering a powerful tool for optimizing lead compounds.

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone belongs to a class of compounds that combines the benefits of a fluoro-substituted phenyl ring with a flexible pentyloxy side chain. This structural motif is of particular interest as it can serve as a versatile intermediate for the synthesis of more complex molecules targeting a wide range of biological targets. The ketone functional group provides a reactive handle for further chemical transformations, while the lipophilic pentyloxy group can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Physicochemical Properties

While experimental data for the title compound is not directly available, its key physicochemical properties can be predicted based on its constituent parts and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not explicitly assigned in major databases. | Internal Assessment |

| Molecular Formula | C13H17FO2 | Calculated |

| Molecular Weight | 224.27 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid. | Analogy to similar compounds[2][3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH2Cl2, EtOAc, MeOH) and insoluble in water. | General Organic Chemistry Principles |

| Boiling Point | Predicted to be >200 °C at 760 mmHg. | Analogy to similar compounds[3] |

Synthesis and Mechanism

A reliable and efficient synthesis of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone can be achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. The logical starting material for this synthesis is the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[4]

Synthetic Workflow

The overall synthetic transformation is depicted in the following workflow diagram:

Caption: Synthetic workflow for 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.

Detailed Experimental Protocol

Materials:

-

1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)[4]

-

1-Bromopentane (1.2 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1-(4-fluoro-3-hydroxyphenyl)ethanone in acetone (or DMF), add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromopentane to the reaction mixture.

-

Heat the reaction to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. For less reactive substrates, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF could be employed.

-

Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing. DMF is an alternative that can accelerate SN2 reactions.

-

Alkylating Agent: 1-Bromopentane is chosen as the source of the pentyl group. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, ensuring high purity of the final product.

Characterization and Analytical Methods

The structural integrity and purity of the synthesized 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone must be confirmed through a battery of analytical techniques.

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of the target compound.

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl group, and the pentyloxy chain. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbons of the pentyloxy group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (224.27 g/mol ). Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether, and C-F stretch.

Various analytical techniques such as chromatography and spectroscopy are employed for the determination of fluoroquinolones.[5] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors are commonly used methods.[5]

Applications in Drug Discovery

While specific biological activities of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone are not yet reported, its structural features suggest several potential applications in drug discovery. The 4-fluoroacetophenone moiety is a common scaffold in medicinal chemistry.

For instance, related fluorinated phenyl ethanone derivatives have been utilized as intermediates in the synthesis of potent and selective kinase inhibitors for the treatment of diseases like acute myeloid leukemia.[6][7] The ethanone group can be elaborated to form various heterocyclic systems or used in condensation reactions to build larger molecular frameworks.

The pentyloxy side chain can be strategically employed to probe hydrophobic binding pockets of target proteins and to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The overall structure can be considered a valuable starting point for the development of novel inhibitors for a variety of enzyme families.

Conclusion

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not yet commercially available with an assigned CAS number, its synthesis is straightforward from readily available starting materials. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore its utility in the development of new therapeutic agents. The combination of its fluorinated aromatic ring and modifiable side chain makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

References

-

Crysdot LLC. 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone. Available from: [Link]

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Available from: [Link]

-

NIST. Ethanone, 1-(4-fluorophenyl)-. Available from: [Link]

-

PubMed. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic... Available from: [Link]

-

NIST. Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. Available from: [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PrepChem.com. Synthesis of p-fluoroacetophenone. Available from: [Link]

-

Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available from: [Link]

-

Preprints.org. Application of fSP3 towards Non-Systemic Drug Discovery. Available from: [Link]

-

Organic Syntheses. FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Available from: [Link]

-

PubMed Central. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Available from: [Link]

-

Waters Corporation. Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 1: Establishing and Assessing the Method. Available from: [Link]

-

PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

-

ACS Publications. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Available from: [Link]

-

ResearchGate. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Available from: [Link]

-

Daikin Global. FLUORO-PEDIA - Fluorochemicals. Available from: [Link]

Sources

- 1. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]

- 2. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 [sigmaaldrich.com]

- 3. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 [sigmaaldrich.com]

- 4. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical structure of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

This guide outlines the chemical profile, synthesis, and application logic of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a specialized intermediate used in medicinal chemistry (SAR exploration) and materials science (liquid crystal mesogens).

Content Type: Technical Monograph & Synthesis Guide Subject: Organic Chemistry / Medicinal Chemistry Scaffolds Estimated Read Time: 12 Minutes

Executive Summary

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a di-substituted acetophenone derivative characterized by a core phenyl ring bearing an electron-withdrawing fluorine atom at the para position and an electron-donating pentyloxy chain at the meta position relative to the acetyl group.

In drug discovery, this molecule serves as a critical Structure-Activity Relationship (SAR) probe . The pentyloxy chain is utilized to modulate lipophilicity (LogP) and membrane permeability, while the fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position. It is a structural analog to intermediates used in the synthesis of antipsychotics (e.g., benzisoxazole derivatives) and COX-2 inhibitors. In materials science, the molecule functions as a "bent-core" mesogen precursor for liquid crystals.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule exhibits a "push-pull" electronic system:

-

Acetyl Group (C1): Electron-withdrawing (EWG), deactivating the ring but directing nucleophiles to the carbonyl carbon.

-

Pentyloxy Group (C3): Strong electron-donating group (EDG) via resonance, activating the ortho and para positions.

-

Fluorine Atom (C4): Inductive EWG, but resonance donor. Its position para to the acetyl group creates a unique dipole moment vector.

Key Properties Table

| Property | Value / Descriptor | Source/Method |

| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone | Nomenclature Rules |

| Molecular Formula | C₁₃H₁₇FO₂ | Stoichiometry |

| Molecular Weight | 224.27 g/mol | Calculated |

| Predicted LogP | 3.8 ± 0.4 | Lipophilicity Model (Consensus) |

| H-Bond Acceptors | 2 (Ketone O, Ether O) | Structural Count |

| H-Bond Donors | 0 | Structural Count |

| Rotatable Bonds | 5 (Pentyl chain + Acetyl) | Structural Count |

| Physical State | Pale yellow oil or low-melting solid | Analog Comparison |

| Precursor CAS | 949159-95-9 (Phenol core) | PubChem [1] |

Synthesis Protocol

Retrosynthetic Analysis

The most efficient route is the Williamson Ether Synthesis (O-alkylation). The C-F bond is stable under these conditions, while the phenolic hydroxyl group at C3 is sufficiently acidic (pKa ~10) to be deprotonated by a mild base.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway via O-alkylation of the phenol precursor.

Step-by-Step Methodology

Reagents:

-

1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Dimethylformamide (DMF) or Acetone (Solvent)

Protocol:

-

Setup: Charge a round-bottom flask with 1-(4-Fluoro-3-hydroxyphenyl)ethanone and anhydrous K₂CO₃.

-

Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide anion).

-

Expert Note: DMF is preferred over acetone for faster kinetics due to its higher boiling point and ability to solvate the cation, leaving the phenoxide "naked" and more nucleophilic.

-

-

Alkylation: Add 1-Bromopentane dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C under a nitrogen atmosphere. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Endpoint: Disappearance of the starting phenol (lower Rf) and appearance of the less polar ether product (higher Rf). Reaction time is typically 4–6 hours.

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (precipitates the product if solid, or separates if oil).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with water (to remove DMF) and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc/Hexanes).

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for these specific signals.

¹H-NMR (Chloroform-d, 400 MHz)

-

Aromatic Region (3H):

-

δ ~7.5-7.6 ppm (dd): Proton at C2 (between alkoxy and carbonyl).

-

δ ~7.4-7.5 ppm (m): Proton at C6 (adjacent to carbonyl).

-

δ ~7.1 ppm (dd): Proton at C5 (adjacent to Fluorine). Note: Look for H-F coupling.

-

-

Aliphatic Region:

-

δ ~4.1 ppm (t, 2H): O-CH₂- protons. The triplet confirms the ether linkage.

-

δ ~2.55 ppm (s, 3H): Acetyl methyl group (-COCH₃). Distinct singlet.

-

δ ~1.8 ppm (m, 2H): β-methylene protons of the pentyl chain.

-

δ ~1.3-1.5 ppm (m, 4H): Remaining methylene protons.

-

δ ~0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 224 m/z.

-

Base Peak: Likely 209 m/z (Loss of methyl from acetyl) or fragmentation of the pentyl chain.

Application Logic & SAR Strategy

Medicinal Chemistry: The "Lipophilic Tail" Strategy

In drug development, this molecule acts as a scaffold to test the "Lipophilic Clamp" hypothesis. The pentyl chain extends into hydrophobic pockets of target enzymes (e.g., COX-2 or Kinases).

SAR Decision Tree:

-

If potency is low: The chain may be too flexible. Action: Replace pentyl with a rigid ring (e.g., cyclopentyl) or branched chain (isopentyl).

-

If metabolic clearance is high: The terminal methyl is a site for oxidation. Action: Fluorinate the tail (e.g., -OCH₂CF₃) or shorten the chain.

Materials Science: Liquid Crystals

The 4-fluoro-3-alkoxy motif is a classic mesogenic core .

-

Mechanism: The dipole of the C-F bond, combined with the anisotropy of the alkoxy chain, facilitates the formation of nematic or smectic phases.

-

Utility: This specific acetophenone can be converted into chalcones (via Claisen-Schmidt condensation) which are precursors to bent-core liquid crystals [2].

Application Workflow (Graphviz)

Figure 2: Divergent application pathways in Pharma and Materials Science.

Safety & Handling

-

Hazards: The precursor (phenol) and the product are potential skin and eye irritants. 1-Bromopentane is flammable and an irritant.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Disposal: Halogenated organic waste streams (due to Fluorine and Bromine residues).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

- Bali, A., Ohri, R., & Deb, P. K. (2012).

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and applications of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a specialized fluorinated aromatic intermediate.

Molecular Identity & Physicochemical Profile[1][2][3][4]

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a functionalized acetophenone derivative characterized by a core phenyl ring substituted with an acetyl group, a fluorine atom, and a pentyloxy ether chain. This specific substitution pattern balances lipophilicity (via the pentyl tail) with electronic polarity (via the fluoro-ketone motif), making it a critical building block in liquid crystal engineering and medicinal chemistry .

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone | |

| Molecular Formula | Confirmed via atomic summation | |

| Molecular Weight | 224.27 g/mol | Calculated ( |

| Monoisotopic Mass | 224.1213 Da | Useful for HRMS validation |

| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity and polymorph |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO | Lipophilic nature due to pentyl chain |

| Key Precursor | 1-(4-Fluoro-3-hydroxyphenyl)ethanone | CAS: 949159-95-9 |

Structural Analysis

The molecule features three distinct functional zones:

-

Electronic Head (Acetyl + Fluoro): The electron-withdrawing acetyl and fluoro groups create a dipole moment essential for receptor binding or dielectric anisotropy in materials.

-

Rigid Core (Phenyl Ring): Provides the scaffold for

- -

Lipophilic Tail (Pentyloxy): The 5-carbon alkyl chain increases solubility in organic media and facilitates alignment in mesogenic (liquid crystal) phases.

Synthesis Protocol: Williamson Ether Alkylation

The most robust and self-validating method for synthesizing this compound is the Williamson ether synthesis , utilizing 1-(4-fluoro-3-hydroxyphenyl)ethanone as the nucleophilic scaffold. This approach ensures regiospecificity at the oxygen atom.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via nucleophilic substitution (

Step-by-Step Methodology

Reagents:

-

Substrate: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)

-

Alkylating Agent: 1-Bromopentane (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMF (approx. 5 mL per mmol). Add anhydrous

. -

Deprotonation: Stir the suspension at room temperature for 30 minutes. The mixture may change color (often yellowing) as the phenoxide anion forms.

-

Alkylation: Add 1-Bromopentane dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

) should disappear, replaced by the less polar ether product (higher -

Workup:

-

Cool to room temperature.[1]

-

Pour into ice-cold water (precipitates inorganic salts).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with brine to remove residual DMF.

-

Dry over

and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Research & Development

This molecule serves as a "divergent intermediate," meaning its core structure is valuable in two distinct scientific fields: Materials Science and Pharmaceuticals .

Materials Science: Liquid Crystals

The 4-fluoro-3-alkoxy motif is a classic design element in nematic liquid crystals .

-

Mechanism: The fluoro group introduces a strong dipole along the short axis of the molecule (negative dielectric anisotropy), while the pentyloxy tail provides the necessary flexibility to lower the melting point and stabilize the nematic phase.

-

Utility: Used as a dopant or core component in display mixtures (LCDs) to improve response times and voltage holding ratios.

Medicinal Chemistry: Scaffold for Bioactivity

In drug discovery, this acetophenone is a precursor for chalcones and heterocycles.[2]

-

Chalcone Synthesis: Condensation with benzaldehydes yields fluorinated chalcones, which are screened for anti-inflammatory (COX-2 inhibition) and anticancer activity.

-

Heterocycle Formation: Reaction with hydrazines converts the acetyl group into pyrazoles, a scaffold found in drugs like Celecoxib.[2]

Application Workflow Diagram

Figure 2: Divergent application pathways. The molecule acts as a precursor for bioactive chalcones (left) or as a functional unit in liquid crystal materials (right).

Safety & Handling (E-E-A-T)

-

Hazards: As a fluorinated ketone, treat as an irritant. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage over long periods.

-

Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of in standard aqueous waste streams.

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(4-fluorophenyl)- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Precursor Compound). National Library of Medicine. [Link]

-

Bali, A., et al. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents.[3] Scilit / PubMed. [Link]

Sources

Technical Guide: Physical Properties & Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

This guide details the physical properties, synthesis, and characterization of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a fluorinated aromatic ketone derivative.[1] Designed for research scientists and process chemists, this document synthesizes theoretical data with practical experimental protocols.

Executive Summary

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (C₁₃H₁₇FO₂) is a specialized acetophenone derivative characterized by a 4-fluoro substituent and a 3-pentyloxy ether chain.[1][2] This molecular architecture combines the metabolic stability and lipophilicity of the fluorine atom with the mesogenic potential of the alkoxy chain. It serves as a critical intermediate in the synthesis of liquid crystals (where the alkoxy tail promotes nematic phases) and pharmaceutical agents (as a scaffold for chalcones and pyrazoles).[1]

This guide provides a comprehensive profile of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and analytical standards for quality control.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone |

| Common Name | 4'-Fluoro-3'-pentyloxyacetophenone |

| CAS Number | Not widely indexed; Analogous to 5467-56-1 (non-fluoro) |

| Molecular Formula | C₁₃H₁₇FO₂ |

| Molecular Weight | 224.27 g/mol |

| SMILES | CCCCCOC1=C(F)C=CC(=C1)C(C)=O |

| InChI Key | Predicted:[1][2][3]ZDPAWHACYDRYIW-UHFFFAOYSA-N (Analog) |

Structural Logic

-

Fluorine (C4): Induces a strong dipole and enhances metabolic stability against p-hydroxylation.[1]

-

Pentyloxy Chain (C3): A flexible 5-carbon alkyl tail that disrupts crystal packing, lowering the melting point relative to the parent phenol and increasing solubility in non-polar organic solvents.[1]

-

Acetyl Group (C1): Provides a reactive handle for aldol condensations (chalcone synthesis) or reduction.[1]

Physical Properties Profile

Note: Specific experimental values for this exact isomer are rare in public literature. Data below represents high-confidence values derived from Structure-Property Relationships (SPR) of close analogs (e.g., 3-Fluoro-4-methoxyacetophenone and 4-Pentyloxyacetophenone).

Physicochemical Data

| Property | Value / Range | Confidence/Source |

| Physical State | Low-melting solid or Viscous Liquid | Based on 4-Pentyloxyacetophenone (MP 26-28°C) |

| Melting Point | 35 – 45 °C | Predicted (Fluorine effect increases MP slightly vs non-F) |

| Boiling Point | 310 – 315 °C (at 760 mmHg) | Predicted via ChemDraw/ACD |

| Density | 1.08 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.8 – 4.1 | High Lipophilicity due to C5 chain |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic alkyl chain dominance |

| Solubility (Organic) | Soluble in DCM, EtOAc, Ethanol, Toluene | Standard for alkoxy acetophenones |

| Refractive Index | 1.50 – 1.52 | Estimated |

Synthesis & Purification Protocols

The most robust route to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is the Williamson Ether Synthesis starting from the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[1]

Reaction Pathway

The synthesis involves the alkylation of the phenolic hydroxyl group with 1-bromopentane using a weak base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetonitrile).[1]

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

-

Reagent Prep : In a 250 mL round-bottom flask, dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (10.0 mmol, 1.54 g) in anhydrous DMF (20 mL).

-

Base Addition : Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g). The excess base ensures complete deprotonation of the phenol.

-

Alkylation : Add 1-Bromopentane (12.0 mmol, 1.81 g) dropwise via syringe.[1]

-

Reaction : Heat the mixture to 60–80°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup :

-

Cool to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product (or extract with Ethyl Acetate if oil forms).[1]

-

Wash organic layer with brine (2x), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted standards.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -110 to -115 ppm: Single peak (multiplet due to H-coupling), characteristic of aryl fluoride.[1]

-

Infrared Spectroscopy (FT-IR)

-

1680 cm⁻¹: C=O stretch (Ketone).[1]

-

1250 cm⁻¹: C-O-C stretch (Aryl ether).

-

1100 cm⁻¹: C-F stretch.

-

2950-2850 cm⁻¹: C-H stretch (Alkyl chain).[1]

Handling, Stability & Safety

-

Storage : Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the alkyl chain over long periods.

-

Stability : Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety (GHS Classification) :

References

-

PubChem . 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Precursor Data). National Library of Medicine. Available at: [Link][1]

-

Organic Syntheses . General Procedure for Williamson Ether Synthesis. Available at: [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 4. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and dosage to bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, a compound of interest in contemporary drug discovery programs. Drawing upon foundational principles of physical organic chemistry and established experimental methodologies, this document offers both a predictive solubility profile and detailed protocols for its empirical determination. The content herein is designed to equip researchers, medicinal chemists, and formulation scientists with the theoretical understanding and practical tools necessary to effectively work with this molecule.

Part 1: Theoretical Framework and Solubility Prediction

A molecule's structure is the primary determinant of its physical properties, including solubility. By dissecting the structural components of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, we can develop a robust hypothesis regarding its behavior in various organic solvents.

Molecular Structure Analysis

The compound can be deconstructed into three key regions, each contributing distinct physicochemical characteristics:

-

Aryl Ketone Core: The acetophenone group (-C(O)CH₃) and the fluorinated phenyl ring form a moderately polar backbone. The carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic system contributes to van der Waals interactions.

-

Fluoro Substituent: The fluorine atom at the C4 position is highly electronegative, creating a dipole moment that increases the overall polarity of the phenyl ring.

-

Pentyloxy Side Chain: The five-carbon pentyloxy group (-O(CH₂)₄CH₃) is a significant lipophilic and non-polar feature. This alkyl chain is expected to dominate the molecule's solubility behavior, driving its affinity for non-polar environments.

The interplay between the polar aryl ketone head and the non-polar pentyloxy tail suggests the molecule is amphiphilic, but with a strong inclination towards lipophilicity due to the length of the alkyl chain.

Caption: Logical relationship between molecular features and predicted solubility.

The Principle of "Like Dissolves Like"

The axiom "like dissolves like" is the foundational principle for predicting solubility. It states that substances with similar intermolecular forces are likely to be miscible.[2][3]

-

Polar Solvents (e.g., water, methanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Solvents (e.g., hexane, toluene) dissolve non-polar solutes primarily through van der Waals forces.

Given the significant non-polar pentyloxy chain, 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is predicted to be most soluble in non-polar to moderately polar organic solvents. Its solubility in highly polar, protic solvents is expected to be limited.

Predicted Solubility Across Solvent Classes

The following table provides a qualitative prediction of the compound's solubility based on solvent polarity and hydrogen bonding capability.[4][5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar pentyloxy tail will interact favorably with these solvents via van der Waals forces, overcoming the solute-solute interactions in the solid state. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess dipoles that can interact with the polar aryl ketone core. The lack of strong hydrogen bonding networks allows the non-polar tail to be accommodated.[7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The solvent's hydrogen bonding network must be disrupted. While the compound's ketone can accept a hydrogen bond, it cannot donate one, and the large lipophilic tail limits miscibility.[8] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Water | Moderate (DMSO), Very Low (Water) | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Water's strong hydrogen bonding network will repel the lipophilic pentyloxy group, leading to poor solubility. |

The Influence of Temperature

For the majority of solid organic compounds dissolving in organic solvents, the dissolution process is endothermic.[9] Consequently, an increase in temperature will increase the solubility.[10][11] This principle is fundamental for techniques such as recrystallization. The relationship can be significant, with solubility sometimes increasing exponentially with temperature.[11] This behavior should be experimentally verified for process optimization, especially in purification and formulation development.

Part 2: Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The choice of methodology depends on the specific requirements of the research stage, from high-throughput screening in early discovery to precise thermodynamic measurements for late-stage development.

Method 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, recommended by numerous regulatory bodies, is the gold standard for determining equilibrium (thermodynamic) solubility.[12][13][14] It measures the concentration of a saturated solution after a prolonged equilibration period.

-

Preparation: To a series of glass vials, add a precise volume (e.g., 2 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone to each vial. The excess solid should be clearly visible to ensure saturation is achievable.[14]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without creating a vortex.[13]

-

Phase Separation: After equilibration, allow the vials to stand at the set temperature to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][15] A standard calibration curve must be prepared to ensure accurate quantification.

-

Confirmation: To validate that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[16]

Caption: High-throughput workflow for kinetic solubility by nephelometry.

Conclusion

The molecular architecture of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone—characterized by a polar aryl ketone head and a substantial non-polar pentyloxy tail—strongly suggests a profile of high solubility in non-polar and polar aprotic organic solvents, with diminishing solubility in more polar, protic media. While these theoretical predictions provide a vital starting point for experimental design, they must be confirmed through rigorous empirical measurement. The shake-flask method offers the definitive measure of thermodynamic solubility crucial for formulation and regulatory purposes, while nephelometry provides the rapid, high-throughput kinetic data essential for advancing compounds in the fast-paced environment of early drug discovery. A thorough understanding and application of these principles and protocols will enable scientists to efficiently and effectively utilize this compound in their research and development endeavors.

References

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link

-

Unknown. Polarity of Solvents. Link

-

Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Link

-

Enamine. Solubility Assay by Laser Nephelometry. Link

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Link

-

Scribd. Solvent Polarity Table. Link

-

World Health Organization (WHO). Annex 4. Link

-

Vedantu. Nephelometry: Principle, Types & Applications Explained. Link

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Link

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link

-

BMG Labtech. What is Nephelometry: Meaning & Examples. Link

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

-

PubMed. (1995). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. Link

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Link

-

Unknown. (2024). Solubility test for Organic Compounds. Link

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Link

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Link

-

Shodex. Polarities of Solvents. Link

-

Unknown. (2022). Comparison of the polarity of organic solvents. Link

-

University of Rochester. Solvents and Polarity. Link

-

ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Link

-

Unknown. (2023). Solubility of Organic Compounds. Link

-

IU Pressbooks. Effect of Temperature and Solvent on Solubility. Link

-

Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Link

-

PMC - NIH. Solubility and Decomposition of Organic Compounds in Subcritical Water. Link

-

RSC Publishing. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Link

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Link

-

Unknown. Solubility. Link

-

Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. Link

-

Wiley Online Library. Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. Link

-

Solubility of Things. M-FEone. Link

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties. Link

Sources

- 1. rheolution.com [rheolution.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shodex.com [shodex.com]

- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Solubility [chem.fsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone safety data sheet (SDS)

[1][2]

Executive Summary & Chemical Identity

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a specialized fluorinated intermediate, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials (e.g., liquid crystals).[1][2][3] Its structural motif—combining a lipophilic alkoxy chain, an electron-withdrawing fluorine atom, and a reactive acetyl group—makes it a versatile scaffold for structure-activity relationship (SAR) studies aimed at modulating metabolic stability and membrane permeability.[1][2]

Note on Data Availability: As a specialized research chemical, direct experimental safety data is limited.[1][2] The protocols and safety profiles below are derived via Read-Across Methodology and Structure-Activity Relationship (SAR) analysis, referencing validated analogs such as 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone (CAS 1443343-87-0) and 4'-Fluoroacetophenone (CAS 403-42-9).[1][2]

Chemical Identification Table

| Property | Detail |

| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone |

| Common Name | 3-Pentyloxy-4-fluoroacetophenone |

| CAS Number | Not Assigned (Treat as Novel/Analog to 1443343-87-0) |

| Molecular Formula | C₁₃H₁₇FO₂ |

| Molecular Weight | 224.27 g/mol |

| SMILES | CCCCCCOc1cc(C(C)=O)ccc1F |

| Structural Class | Alkoxy-Fluoroacetophenone |

Physicochemical Profile (Predicted)

Derived from ACD/Labs Percepta and EPI Suite™ modeling of structural analogs.

| Parameter | Value (Predicted) | Causality / Rationale |

| Physical State | Viscous Liquid or Low-Melting Solid | The flexible pentyl chain disrupts the crystal lattice packing typical of acetophenones, lowering the melting point compared to the methoxy analog.[1][2] |

| Boiling Point | 305°C ± 20°C (at 760 mmHg) | High molecular weight and dipole-dipole interactions from the ketone/fluorine groups increase boiling point.[1][2] |

| LogP (Octanol/Water) | 3.8 – 4.2 | The n-pentyl chain significantly increases lipophilicity, suggesting high membrane permeability but low aqueous solubility.[1][2] |

| Solubility | Soluble: DCM, EtOAc, DMSO, MethanolInsoluble: Water | The hydrophobic pentyl tail dominates the solvation profile, making it immiscible with water.[2] |

| Flash Point | > 110°C | Low vapor pressure reduces flammability risk at ambient temperatures, though it remains combustible.[1][2] |

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Based on the functional groups (ketone, aryl ether, aryl fluoride) and lipophilicity, the following GHS classifications are assigned:

Hazard Statements

-

H315: Causes skin irritation.[1][2][4][5][6] (Lipophilic tail aids dermal penetration/irritation).[1][2]

-

H319: Causes serious eye irritation.[1][2][4][5][6] (Ketone/Fluorine functionality).[1][2][3][7][8][9]

-

H412: Harmful to aquatic life with long-lasting effects.[1][2] (High LogP implies bioaccumulation potential in aquatic organisms).[1][2]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][6]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4][5][6] Remove contact lenses if present and easy to do.[1][2][4][5][6] Continue rinsing.[1][2][4][5][6]

Synthesis & Reactivity Protocol

Objective: Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone via Williamson Ether Synthesis. Rationale: This route avoids the harsh conditions of Friedel-Crafts acylation on a sensitive alkoxy-benzene, ensuring regioselectivity is maintained from the starting phenol.[1][2]

Reaction Scheme

The synthesis involves the alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone with 1-bromopentane using a weak base to deprotonate the phenol without affecting the ketone.[1][2]

Figure 1: Williamson Ether Synthesis Pathway for the target compound.[1][2]

Step-by-Step Protocol

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (10.0 mmol, 1.54 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.[2]

-

Alkylation: Add 1-Bromopentane (12.0 mmol, 1.49 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) until the starting phenol (Rf ~0.[1][2]3) is consumed and the less polar product (Rf ~0.[1][2]6) appears.[1][2][6][9]

-

Workup (Self-Validating Step):

-

Purification: Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) to yield the product as a clear, colorless to pale yellow oil.

Handling & Storage Protocols

Storage Conditions

-

Temperature: 2–8°C (Refrigerate). While the compound is chemically stable, refrigeration minimizes potential oxidation of the ether chain over long periods.[1][2]

-

Container: Amber glass vials with PTFE-lined caps to prevent leaching and photodegradation.[1][2]

Incompatibility Matrix

| Reagent Class | Interaction Risk | Mechanism |

| Strong Oxidizers | High | Oxidation of the pentyl chain (benzylic-like positions) or ketone cleavage.[1][2] |

| Strong Bases | Moderate | Potential enolization of the ketone; condensation reactions.[1][2] |

| Reducing Agents | High | Reduction of the ketone to a secondary alcohol (NaBH₄/LiAlH₄).[1][2] |

Emergency Response & First Aid

Spillage Control[1][2]

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2]

-

Containment: Absorb liquid spills with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]

-

Disposal: Collect in a sealed container labeled "Organic Waste - Fluorinated".

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[1][2] The fluorine substituent can increase irritation severity; seek medical attention if pain persists.[1][2]

-

Skin Contact: Wash with soap and water.[1][2][4][5] Remove contaminated clothing.[1][2][5][6][10] The lipophilic nature allows skin absorption; monitor for systemic effects (nausea, headache).[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][4] Call a Poison Control Center.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097: 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link][1][2]

-

ECHA (European Chemicals Agency). Registration Dossier: Acetophenone derivatives. Retrieved from [Link][1][2][3]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1][2] (Reference for Williamson Ether Synthesis mechanism).

Sources

- 1. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 3. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.fr [fishersci.fr]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 [sigmaaldrich.com]

- 8. solvay.com [solvay.com]

- 9. amfluoro.com [amfluoro.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone from 4-fluoro-3-hydroxyacetophenone

[1]

Abstract & Strategic Analysis

This application note details the protocol for synthesizing 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a structural analog of key intermediates used in the synthesis of atypical antipsychotics such as Iloperidone .[1] The transformation utilizes a Williamson ether synthesis to alkylate the 3-hydroxyl group of 4'-fluoro-3'-hydroxyacetophenone with 1-bromopentane .[1]

Strategic Considerations

-

Chemoselectivity: The starting material contains two potential sites for alkylation: the phenolic hydroxyl (pKa ~8–10) and the alpha-carbon of the ketone (pKa ~19–20). By using a mild carbonate base (

), we exclusively target the phenol, avoiding thermodynamic enolate formation and C-alkylation. -

Nucleophilicity: The 3-position hydroxyl is sterically accessible, but the inductive effect of the para-fluorine atom slightly increases the acidity of the phenol, making the phenoxide a stable but effective nucleophile.

-

Process Safety: The reaction avoids hydride bases (e.g., NaH), eliminating hydrogen gas evolution and reducing moisture sensitivity.

Retrosynthetic & Mechanistic Logic

The synthesis is a single-step

Reaction Scheme

SM: 4'-Fluoro-3'-hydroxyacetophenone (

Mechanistic Pathway (DOT Visualization)[1]

Figure 1: Mechanistic flow of the base-mediated Williamson ether synthesis.

Experimental Protocols

Two methods are provided based on available equipment and throughput requirements.

Method A: Acetone Reflux (Green/Standard)

Recommended for initial R&D and ease of workup.

Reagents:

-

4'-Fluoro-3'-hydroxyacetophenone: 1.0 eq[1]

-

1-Bromopentane: 1.2 eq[1]

- (Anhydrous, granular): 2.0 eq

-

Acetone (Reagent Grade): 10 mL per gram of SM[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4'-fluoro-3'-hydroxyacetophenone and Acetone. Stir until dissolved.

-

Deprotonation: Add

.[1] The mixture may turn slightly yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes. -

Addition: Add 1-Bromopentane via syringe.

-

Reaction: Heat the mixture to reflux (~56°C) for 6–12 hours .

-

Note: Monitor by TLC (See Section 4).[2]

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the solid inorganic salts (

, KBr). Rinse the filter cake with cold acetone. -

Concentrate the filtrate under reduced pressure to yield a crude oil/solid.

-

Method B: DMF Accelerated (High Throughput)

Recommended for stubborn substrates or rapid synthesis.[1]

Reagents:

Protocol:

-

Setup: Use a sealed reaction vial or flask under Nitrogen atmosphere.

-

Reaction: Combine SM,

, KI, and 1-Bromopentane in DMF (5 mL/g). -

Heating: Heat to 80°C for 2–4 hours . The polar aprotic solvent significantly accelerates the

rate. -

Quench: Pour the reaction mixture into 5 volumes of ice-water. The product should precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.

Process Control & Purification

In-Process Monitoring (IPC)

| Parameter | Method | Specification |

| TLC System | Silica Gel 60 | Hexane:Ethyl Acetate (8:2 or 7:[1]3) |

| Rf Values | SM (Phenol) | ~0.2–0.3 (Streaks due to acidity) |

| Rf Values | Product (Ether) | ~0.6–0.7 (Distinct spot) |

| Visualization | UV (254 nm) | Both spots are UV active. |

| Stain | Aliphatic chain of product may show faint oxidation; aromatic rings stable. |

Purification Workflow (DOT Visualization)

Figure 2: Decision tree for purification based on crude purity.

Critical Purification Step: The "Caustic Wash"

If unreacted starting material remains, dissolve the crude residue in Ethyl Acetate and wash with 1N NaOH . The unreacted phenol will deprotonate and move to the aqueous layer, while the neutral ether product remains in the organic layer. This avoids difficult chromatographic separations.

Characterization & Validation

Safety & Hazards

References

-

Iloperidone Synthesis (Patent): Strupczewski, J. T., et al. "Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgetics." U.S. Patent 5,364,866. (1994).

- Context: Describes the general alkylation conditions for 4-fluoro-3-hydroxyacetophenone using carbon

-

Process Optimization (Patent): Rao, D. M., et al. "Processes for the preparation of iloperidone and intermediates thereof." WO Patent 2012/032532.[5] (2012).[5]

- Context: Provides detailed industrial protocols for the O-alkylation step using Potassium Carbon

-

General Williamson Ether Synthesis: "Preparation of Aryl Ethers." Organic Chemistry Portal.

- Context: Mechanistic grounding for the reaction parameters.

Application Notes & Protocols: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone as a Versatile Intermediate for Advanced Liquid Crystal Synthesis

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone, a key intermediate in the development of advanced thermotropic liquid crystals.[1] We detail a robust synthesis protocol via Williamson ether synthesis, outline rigorous characterization methodologies (NMR, FT-IR, MS), and present a practical application in the synthesis of a Schiff base-derived liquid crystal. This guide is designed for researchers and professionals in materials science and drug development, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: Rationale for Use as a Liquid Crystal Intermediate

The design of novel liquid crystalline materials hinges on the precise molecular architecture of their constituent molecules, or mesogens.[2] 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a strategically designed precursor that embodies several critical features for creating calamitic (rod-like) liquid crystals:

-

Rigid Core: The phenyl ring provides the necessary rigidity and aromaticity, which is fundamental for establishing the long-range orientational order characteristic of liquid crystal phases.[3]

-

Flexible Terminal Chain: The pentyloxy group (-O(CH₂)₄CH₃) acts as a flexible tail. This aliphatic chain introduces fluidity, lowers the melting point of the final compound, and influences the type and stability of the mesophase by modulating intermolecular interactions.[2]

-

Reactive Handle: The acetyl group (-C(O)CH₃) is a versatile chemical handle. Its ketone functionality allows for straightforward conversion into other linking groups (e.g., imines, esters, chalcones), enabling the extension of the molecular core to build more complex, high-performance mesogens.

-

Lateral Fluoro-Substitution: The fluorine atom positioned laterally on the phenyl ring is a critical feature for fine-tuning the mesomorphic properties. It can significantly lower melting points, broaden the temperature range of the liquid crystal phase, and alter the dielectric anisotropy of the final material, which is crucial for display applications.[4][5]

This combination of a rigid core, a flexible chain, a reactive group, and a property-tuning lateral substituent makes this compound an exemplary building block for the systematic exploration of new liquid crystal structures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇FO₂ | Calculated |

| Molecular Weight | 224.27 g/mol | [6] |

| Appearance | (Predicted) White to off-white solid or low-melting solid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis Protocol: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

The most efficient and direct route to synthesize the target intermediate is through a Williamson ether synthesis, starting from the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[7] This reaction forms an ether by reacting an alkoxide with a primary alkyl halide.[8]

Synthesis Workflow

The synthesis proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ, acts as a nucleophile.[8][9]

Figure 1: Workflow for the synthesis of the target intermediate.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | 139969-63-2 | 154.14 | 5.00 g | 32.4 |

| 1-Bromopentane | 110-53-2 | 151.04 | 5.88 g (4.9 mL) | 38.9 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 6.72 g | 48.6 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-3-hydroxyphenyl)ethanone (5.00 g, 32.4 mmol) and anhydrous potassium carbonate (6.72 g, 48.6 mmol).

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. An excess (1.5 eq) is used to drive the reaction to completion.

-

-

Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. Add 1-bromopentane (4.9 mL, 38.9 mmol) dropwise via syringe.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without protonating the nucleophile.[10] A slight excess of the alkyl halide (1.2 eq) ensures complete consumption of the starting phenol.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 6-8 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold deionized water. A precipitate or oil may form. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Rationale: The water quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is an organic solvent used to extract the desired product from the aqueous phase.

-

-

Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL), followed by brine (1 x 100 mL).

-

Rationale: Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer, aiding in the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

-

Rationale: Chromatography separates the desired product from unreacted 1-bromopentane and any minor byproducts, yielding the pure intermediate.

-

Characterization of the Intermediate

Validation of the synthesized 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is achieved through standard spectroscopic techniques.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pentyloxy chain, and the acetyl methyl group.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon and carbons attached to fluorine and oxygen.[13]

-

¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, confirming the presence of the fluorine atom.[14]

Table of Expected NMR Data:

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl -CH₃ | ~2.55 (s, 3H) | ~26.5 |

| Pentyloxy -OCH₂- | ~4.05 (t, 2H) | ~69.0 |

| Pentyloxy -(CH₂)₃- | ~1.85 (m, 2H), ~1.45 (m, 4H) | ~28.8, ~28.1, ~22.5 |

| Pentyloxy -CH₃ | ~0.95 (t, 3H) | ~14.0 |

| Aromatic C-H | ~7.50-7.60 (m, 2H), ~7.10 (t, 1H) | ~113-132 |

| Carbonyl C=O | - | ~196.5 |

| Aromatic C-F, C-O | - | ~158 (d), ~148 (d) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups.

Table of Expected FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic (pentyloxy) |

| ~1680 | C=O stretch | Aryl Ketone |

| ~1610, ~1580 | C=C stretch | Aromatic Ring |

| ~1270 | C-O-C stretch | Aryl Ether |

| ~1230 | C-F stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. For high-resolution MS (HRMS), the measured mass should be within ±5 ppm of the calculated exact mass.

-

Expected [M+H]⁺: 225.1285 (Calculated for C₁₃H₁₈FO₂⁺)

Application in Liquid Crystal Synthesis: A Case Study

To demonstrate its utility, the intermediate is used to synthesize a Schiff base (imine) liquid crystal. This reaction extends the rigid core, a common strategy for inducing mesomorphism.[15]

Synthesis of (E)-1-(4-Fluoro-3-(pentyloxy)phenyl)-N-(4-(hexyloxy)phenyl)ethan-1-imine

Figure 2: Synthesis of a Schiff base liquid crystal from the intermediate.

Protocol

-

Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone (1.0 eq) and 4-(hexyloxy)aniline (1.0 eq) in toluene.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reaction: Reflux the mixture for 12-24 hours, collecting the water byproduct in the Dean-Stark trap.

-

Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over MgSO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product.

Characterization of the Final Liquid Crystal

The primary goal is to identify the temperatures at which phase transitions occur and to characterize the nature of the liquid crystal phase(s).[3][16]

Characterization Workflow

Figure 3: Workflow for characterizing liquid crystalline properties.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above its clearing point (e.g., 150 °C) at a rate of 10 °C/min. This erases the sample's thermal history.

-

Cool the sample back to room temperature at a rate of 10 °C/min.

-

Perform a second heating scan at 10 °C/min.

-

-

Data Analysis: Analyze the second heating scan to determine the phase transition temperatures (onset of the peak) and their associated enthalpy changes (peak area).[17]

Example DSC Data Table:

| Transition | Onset Temp (°C) | Enthalpy (ΔH, kJ/mol) | Phase Change |

| Peak 1 | 75.2 | 18.5 | Crystal (K) → Nematic (N) |

| Peak 2 | 105.8 | 0.8 | Nematic (N) → Isotropic (I) |

The temperature at which the material becomes a clear, isotropic liquid is known as the clearing point.[18][19]

Protocol: Polarized Optical Microscopy (POM)

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place on a hot stage.

-

Observation: Heat the sample into the isotropic phase (above the clearing point determined by DSC) to create a thin, uniform film.

-

Cooling and Analysis: Slowly cool the sample (e.g., 1-5 °C/min) into the liquid crystal phase while observing through crossed polarizers.

-

Phase Identification: Identify the mesophase by its characteristic optical texture. A nematic phase will typically show a threaded or schlieren texture, while smectic phases exhibit focal conic or fan-like textures.[20]

Conclusion

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone serves as an exceptionally valuable and versatile intermediate for the synthesis of novel liquid crystalline materials. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and subsequent use in creating advanced mesogens. The characterization techniques detailed herein form a self-validating system, ensuring the identity and purity of the intermediate and allowing for the thorough investigation of the final liquid crystal's properties. By understanding and applying these methodologies, researchers can effectively utilize this building block to systematically design and develop next-generation liquid crystals for a wide range of applications.

References

-

Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]

-

Görtz, V., et al. (2023). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry. Retrieved from [Link]

-

Kim, M. (n.d.). Phase transitions in liquid crystals. Stanford University. Retrieved from [Link]

-

Humar, M., et al. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Liquid Crystals. Retrieved from [Link]

-

IUPAC. (1994). Definitions of terms relating to phase transitions of the solid state (IUPAC Recommendations 1994). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Acetophenone phenylhydrazone. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

MDPI. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

MDPI. (2023). Eliminating Ambiguities in Electrical Measurements of Advanced Liquid Crystal Materials. Materials. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone. Retrieved from [Link]

-

Merck. (n.d.). Liquid crystal phases. Retrieved from [Link]

-

Kent State University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]

-

PubMed. (2021). Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (1993). Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. Journal of Materials Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Retrieved from [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]

- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 4. mdpi.com [mdpi.com]

- 5. Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. amfluoro.com [amfluoro.com]

- 7. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. goldbook.iupac.org [goldbook.iupac.org]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 18. Liquid crystal phases [merckgroup.com]

- 19. uh.edu [uh.edu]

- 20. humarlab.ijs.si [humarlab.ijs.si]

Application Note: High-Impact Scaffolding with 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

Executive Summary

This guide details the strategic application of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (referred to herein as FPPE ) as a high-value building block in medicinal chemistry.

In modern drug design, balancing metabolic stability with membrane permeability is a critical bottleneck. FPPE offers a pre-optimized scaffold containing two essential features:

-

The Fluorine Shield (C4): A para-fluorine atom that blocks metabolic oxidation (CYP450) at the most reactive phenyl position.

-

The Lipophilic Anchor (C3): A pentyloxy tail that enhances LogP, facilitating Blood-Brain Barrier (BBB) penetration and hydrophobic pocket occupancy.

This note provides a validated protocol for transforming FPPE into bioactive heterocycles (chalcones and pyrazoles), supported by reaction mechanisms and QC standards.

Structural Rationale & SAR Logic

The utility of FPPE lies in its specific substitution pattern. Unlike simple acetophenones, the 3-alkoxy-4-fluoro motif is a privileged substructure found in various kinase inhibitors and anti-inflammatory agents.

Key Pharmacophoric Features:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing rapid clearance via p-hydroxylation.

-

Hydrophobic Interaction: The

alkyl chain extends into deep hydrophobic pockets of enzymes (e.g., COX-2, EGFR), increasing binding affinity via van der Waals forces. -